Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride

Description

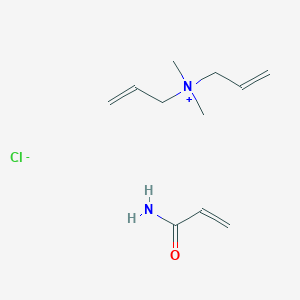

The compound "Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride" is a quaternary ammonium salt, primarily recognized as dimethyl-bis(prop-2-enyl)azanium chloride (DADMAC, CAS 26062-79-3) in its polymeric form, Polyquaternium-6 . Its molecular formula is C₈H₁₆ClN, with a molecular weight of 161.67 g/mol. Structurally, it features two allyl (prop-2-enyl) groups and two methyl groups bonded to a central nitrogen atom, forming a positively charged azanium ion balanced by a chloride counterion .

Properties

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOSBZOUUACCCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26590-05-6 | |

| Record name | Acrylamide-diallyldimethylammonium chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26590-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS] | |

| Record name | Quaternium-41 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26590-05-6, 108464-53-5 | |

| Record name | Quaternium-41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyquaternium-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Monomer Properties and Roles

| Monomer | Role in Polymerization | Key Functional Groups | Purity Requirements |

|---|---|---|---|

| Acrylamide | Backbone formation | Amide (-CONH₂) | ≥99% (HPLC) |

| DMDAAC | Cationic charge donor | Quaternary ammonium (+N⁺) | ≥98% (ion exchange) |

Industrial-Scale Polymerization Techniques

Large-scale production employs continuous stirred-tank reactors (CSTRs) operated under nitrogen to prevent oxygen inhibition. Critical parameters include:

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor volume | 0.5–5 L | 1,000–10,000 L |

| Temperature control | ±1°C | ±2°C |

| Mixing speed | 200–400 RPM | 50–100 RPM (axial flow) |

Reaction Kinetics and Optimization

In situ nuclear magnetic resonance (NMR) studies reveal that copolymerization follows first-order kinetics with activation energies of 65.7 kJ/mol (acrylamide) and 69.3 kJ/mol (DMDAAC). Key findings include:

Table 3: Kinetic Parameters for Copolymerization

| Monomer | Activation Energy (kJ/mol) | Conversion at 85°C (%) | Rate Constant (×10⁻³ s⁻¹) |

|---|---|---|---|

| Acrylamide | 65.7 | 96 | 4.2 |

| DMDAAC | 69.3 | 68 | 2.1 |

Purification and Post-Processing

Post-polymerization steps ensure removal of unreacted monomers and byproducts:

-

Dialysis : Against deionized water using 12–14 kDa MWCO membranes for 72 hours.

-

Lyophilization : Freeze-drying at -50°C and 0.01 mbar to obtain a porous polymer powder.

Quality Control and Analytical Validation

Rigorous characterization ensures compliance with cosmetic and pharmaceutical standards:

-

Molecular weight : Gel permeation chromatography (GPC) shows Mn ≈ 50,000–100,000 Da.

-

Cationic charge density : Conductometric titration with potassium polyvinyl sulfate (PVSK) confirms 2.1–3.5 meq/g.

-

Particle size : Dynamic light scattering (DLS) reveals a narrow distribution (PDI <0.3) with mean diameter of 150 nm.

Table 4: Analytical Specifications

| Test | Method | Acceptance Criteria |

|---|---|---|

| Residual acrylamide | HPLC-UV (220 nm) | ≤0.1 ppm |

| Chloride content | Ion chromatography | 10–12 wt% |

| Viscosity (10% sol.) | Brookfield viscometer | 500–1,000 cP |

Chemical Reactions Analysis

Polyquaternium-7 primarily undergoes reactions typical of quaternary ammonium compounds and acrylamide-based polymers. These reactions include:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions, often with anionic species.

Hydrolysis: Under acidic or basic conditions, the amide groups in the polymer can hydrolyze to form carboxylic acids and amines.

Scientific Research Applications

Personal Care Products

Polyquaternium-7 is predominantly used in the personal care industry due to its antistatic , film-forming , and conditioning properties. Its applications include:

- Hair Care Products : PQ-7 is utilized in shampoos, conditioners, hair sprays, and styling products. It enhances hair texture, manageability, and shine while providing moisture retention through a protective film on hair strands.

- Skin Care Products : In lotions and creams, PQ-7 improves skin feel and hydration by forming a smooth film that reduces irritation from surfactants .

Properties Comparison Table

| Property | Polyquaternium-7 | Polyquaternium-10 | Polyquaternium-11 |

|---|---|---|---|

| Charge Density | High | Higher | Moderate |

| Film-forming Ability | Good | Excellent | Good |

| Conditioning Effect | Strong | Very Strong | Enhanced |

| Primary Use | Hair/Skin | Hair | Skin |

Water Treatment

In water treatment processes, Polyquaternium-7 serves multiple functions:

- Sludge Dewatering : It acts as a flocculant to enhance the removal of suspended solids in wastewater treatment.

- Emulsion Breaking : PQ-7 helps in breaking emulsions in industrial processes, facilitating the separation of oil and water phases .

Biomedical Applications

Research has explored the use of Polyquaternium-7 in various biomedical applications:

- Drug Delivery Systems : Due to its biocompatibility and ability to form hydrogels, PQ-7 is being investigated for controlled drug release mechanisms.

- Wound Healing Hydrogels : Its film-forming properties are advantageous in developing hydrogels that promote healing by maintaining moisture at the wound site.

Catalysis

Polyquaternium-7 has been employed as a mesopore-directing agent in the synthesis of hierarchical titanium silicalite-1. This application is significant for catalysis processes, particularly in the hydroxylation of phenol where it aids in enhancing reaction efficiency .

Case Study 1: Hair Care Formulation

A study on the incorporation of Polyquaternium-7 into a shampoo formulation demonstrated improved wet combability and reduced breakage compared to control formulations without PQ-7. The results highlighted its effectiveness in enhancing user experience through improved manageability.

Case Study 2: Wastewater Treatment

In a pilot study for wastewater treatment, the addition of Polyquaternium-7 significantly reduced turbidity levels by promoting floc formation. The treated water met regulatory standards for discharge, showcasing PQ-7's efficacy as an environmentally friendly flocculant .

Mechanism of Action

The mechanism of action of Polyquaternium-7 is primarily based on its cationic nature. The positively charged quaternary ammonium groups interact with negatively charged surfaces, such as hair and skin proteins, neutralizing their charges and helping to smooth and condition them . In water treatment, the cationic polymer interacts with negatively charged particles, aiding in their aggregation and removal .

Comparison with Similar Compounds

Trimethyl(prop-2-enyl)azanium Chloride (CAS 1516-27-4)

Molecular Formula : C₆H₁₄ClN

Molecular Weight : 135.64 g/mol

Structure : Features a single allyl group and three methyl groups attached to nitrogen.

Research Findings : The single allyl group in trimethyl(prop-2-enyl)azanium chloride limits its use in high-performance flocculants but makes it suitable for synthesizing cationic surfactants .

Polyquaternium-1 (CAS 75345-27-6)

Molecular Formula : C₂₂H₄₈Cl₃N₃O₆

Molecular Weight : 557.0 g/mol

Structure : A polycationic compound with tris(2-hydroxyethyl) groups and but-2-enyl chains .

Research Findings : Polyquaternium-1’s hydroxyethyl substituents enhance biocompatibility, making it ideal for medical applications, whereas DADMAC’s simpler structure prioritizes cost-effectiveness for industrial use .

N,N-Dimethyl-N-[3-(triethoxysilyl)propyl]octadecan-1-aminium Chloride

Molecular Formula: C₂₈H₆₂ClNO₃Si Molecular Weight: 516.4 g/mol (estimated) Structure: Combines a long hydrophobic chain (octadecyl) with a triethoxysilyl group .

| Property | DADMAC | Octadecyl-silyl Derivative |

|---|---|---|

| Hydrophobicity | Low | High (due to C18 chain) |

| Applications | Water treatment | Superabsorbent polymers, antimicrobial coatings |

| Functional Groups | Allyl, methyl | Triethoxysilyl, octadecyl |

Research Findings : The silyl group enables covalent bonding to surfaces, enhancing durability in coatings, while DADMAC’s allyl groups facilitate polymerization .

Diisopropylaminoethyl Chloride Hydrochloride (CAS 4261-68-1)

Molecular Formula: C₈H₁₈Cl₂N Molecular Weight: 208.14 g/mol Structure: Contains diisopropylamino and chloroethyl groups .

| Property | DADMAC | Diisopropylaminoethyl Derivative |

|---|---|---|

| Charge Distribution | Delocalized cationic charge | Localized charge due to alkyl groups |

| Applications | Flocculants | Pharmaceuticals, catalyst intermediates |

| Reactivity | Polymerizable | Nucleophilic substitution reactions |

Research Findings: The diisopropylamino group in this compound supports its use in synthesizing anticholinergic drugs, contrasting with DADMAC’s industrial focus .

Biological Activity

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride, commonly referred to as Polyquaternium-7, is a quaternary ammonium compound widely utilized in the cosmetic and personal care industries. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₂₁ClN₂O

- CAS Number : 26590-05-6

Polyquaternium-7 is characterized by its amphoteric nature, allowing compatibility with both anionic and amphoteric surfactants. Its structure consists of a copolymer formed from diallyldimethylammonium chloride and acrylamide, contributing to its significant film-forming and conditioning properties.

Polyquaternium-7 exhibits its biological activity primarily through:

- Film Forming : The compound forms a protective film on hair and skin surfaces, enhancing moisture retention and providing a smooth texture.

- Ionic Interactions : Its cationic nature allows it to bond with negatively charged surfaces, such as hair fibers and skin cells, which helps in reducing static electricity and improving manageability.

- Stability Across pH Levels : The compound remains stable within a pH range of 3 to 12, making it suitable for various formulations without significant degradation.

Conditioning Properties

Polyquaternium-7 is primarily known for its conditioning effects in hair care products. It has been shown to:

- Improve hair smoothness and reduce frizz.

- Enhance the overall feel of hair after washing.

- Provide detangling properties, making it easier to comb through wet hair.

Skin Compatibility

In dermatological applications, Polyquaternium-7 demonstrates:

- Non-irritating properties when applied to both intact and abraded skin.

- A low likelihood of systemic absorption, minimizing risks of toxicity or adverse reactions.

Case Studies and Research Findings

Several studies have evaluated the safety and efficacy of Polyquaternium-7:

- Toxicological Assessment : A study involving dermal exposure in rats indicated that concentrations up to 50,000 ppm did not result in significant organ weight changes or systemic toxicity over a 30-day period.

- Irritation Studies : Research has shown that Polyquaternium-7 is non-irritating to skin even at higher concentrations, supporting its use in personal care formulations.

- Hair Care Efficacy : Comparative studies with other conditioning agents demonstrated that Polyquaternium-7 provided superior conditioning effects in terms of smoothness and manageability compared to traditional silicones.

Comparative Analysis with Similar Compounds

| Property | Polyquaternium-7 | Other Conditioning Agents |

|---|---|---|

| Film Forming | Excellent | Varies |

| pH Stability Range | 3 - 12 | Limited (often < 7) |

| Skin Irritation Potential | Low | Moderate to High |

| Moisture Retention | High | Moderate |

Q & A

Q. What theoretical frameworks guide the synthesis and characterization of dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride?

Methodological Answer: Researchers should anchor synthesis in quantum mechanical frameworks (e.g., molecular orbital theory) to predict reactive sites and spectroscopic behavior. For characterization, pair experimental data (e.g., NMR, XRD) with computational models like Density Functional Theory (DFT) to validate structural outcomes .

Table 1: Key Theoretical Frameworks

| Framework | Application | Parameters |

|---|---|---|

| Molecular Orbital Theory | Reaction site prediction | Electron density distribution |

| Transition State Theory | Kinetics optimization | Activation energy, bond angles |

Q. How can membrane separation technologies be optimized for purifying this compound?

Methodological Answer: Optimize pore size (2–3 nm) to match the compound’s molecular radius (~2.5 nm) and use cross-flow filtration at 3–4 bar pressure to balance flux and selectivity. Pre-filtration with activated carbon reduces membrane fouling .

Table 2: Membrane Optimization Parameters

| Parameter | Optimal Range | Impact |

|---|---|---|

| Pore Size | 2–3 nm | Excludes impurities >3 nm |

| Pressure | 3–4 bar | Maximizes throughput |

| Temperature | 25–30°C | Prevents thermal degradation |

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer: Use FT-IR to confirm functional groups (e.g., C=O at ~1650 cm⁻¹) and ¹H/¹³C NMR to resolve allyl and ammonium proton environments. Cross-validate with single-crystal XRD for absolute configuration .

Q. How should stability studies be designed under varying pH and temperature?

Methodological Answer: Conduct accelerated stability testing at pH 3–10 and 40–60°C. Monitor degradation via HPLC-UV at 254 nm. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can discrepancies in spectroscopic and computational data be resolved?

Methodological Answer: Reconcile contradictions (e.g., unexpected NMR shifts) by repeating experiments under inert atmospheres to exclude oxidation artifacts. Compare DFT-predicted chemical shifts with experimental data, adjusting solvent models (e.g., COSMO-RS) for accuracy .

Q. What integrated computational-experimental approaches improve reaction pathway prediction?

Methodological Answer: Combine DFT-based transition state analysis with kinetic studies (e.g., stopped-flow spectroscopy). For example, simulate allyl group coupling energetics and validate with real-time UV-Vis monitoring of intermediate formation .

Q. What methodologies address scalability challenges in synthesis?

Methodological Answer: Apply process intensification via microreactor systems to enhance heat/mass transfer. Use response surface methodology (RSM) to optimize variables (e.g., residence time, catalyst loading) for ≥90% yield .

Table 3: Scalability Workflow

| Step | Method | Goal |

|---|---|---|

| 1 | Microreactor screening | Identify optimal temperature/pressure |

| 2 | RSM | Model multi-variable interactions |

| 3 | Pilot-scale trials | Validate reproducibility |

Q. How can degradation pathways be mechanistically elucidated?

Methodological Answer: Use LC-MS/MS to identify degradation products (e.g., hydrolyzed prop-2-enamide). Perform radical trapping experiments with TEMPO to confirm oxidative pathways. Correlate with DFT-calculated bond dissociation energies .

Q. What strategies assess interactions with biological macromolecules?

Methodological Answer: Employ surface plasmon resonance (SPR) to quantify binding affinity (KD) for proteins. Use molecular docking (AutoDock Vina) to predict binding sites, validated by mutagenesis studies on target enzymes .

Q. How can environmental impact assessments be structured for this compound?

Methodological Answer: Follow OECD guidelines for biodegradability (Test 301F) and ecotoxicity (Daphnia magna LC50). Model fate via EPI Suite to estimate bioaccumulation potential (log Kow) and persistence (half-life) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.